molecular formula C25H20O3 B14012823 Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

Cat. No.: B14012823
M. Wt: 368.4 g/mol
InChI Key: LCSNNSLITRCTRQ-UHFFFAOYSA-N
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Description

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate is an organic compound with the molecular formula C25H20O3 and a molecular weight of 368.43 g/mol This compound features a naphthalene core substituted with a benzyloxy group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate typically involves the esterification of 4-(benzyloxy)naphthalene-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and purification techniques would be applicable for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are determined by the nature of the reactions it participates in, such as esterification, oxidation, or reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

benzyl 4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C25H20O3/c26-25(28-18-20-11-5-2-6-12-20)22-15-21-13-7-8-14-23(21)24(16-22)27-17-19-9-3-1-4-10-19/h1-16H,17-18H2

InChI Key

LCSNNSLITRCTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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